molecular formula C23H29N5O3 B2728671 1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034580-76-0

1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2728671
CAS No.: 2034580-76-0
M. Wt: 423.517
InChI Key: AUZJOGMLACCVHG-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Biological Activity

1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, also known by its CAS number 2034580-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C23H29N5O3
  • Molecular Weight : 423.517 g/mol
  • IUPAC Name : 1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one

Research indicates that compounds containing imidazolidinone moieties often exhibit significant biological activities, particularly in cancer treatment. The mechanism of action typically involves the disruption of microtubule dynamics, which is crucial for cell division. This is achieved by interacting with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

A study evaluating related compounds with imidazolidinone structures demonstrated potent antiproliferative effects against various cancer cell lines, including HT-1080 (fibrosarcoma), HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast cancer). The most active derivatives showed IC50 values in the low micromolar range (0.066 - 6 µM), indicating strong potential as anticancer agents .

Case Study 1: Antiproliferative Effects

In vitro studies on phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates revealed that modifications to the imidazolidinone structure can enhance antiproliferative activity. The study highlighted that compounds with imidazolidinone frameworks exhibited significant cytotoxicity against resistant cancer cell lines, suggesting a robust mechanism that bypasses common resistance pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic analysis of SAR for imidazolidinones indicated that substituents on the aromatic rings significantly affect biological activity. For instance, the introduction of electron-donating groups enhanced potency against cancer cells, while steric hindrance from bulky groups reduced activity. This information can guide future synthetic efforts to optimize the biological profile of this compound .

Data Tables

Biological Activity IC50 Values (µM) Cell Lines Tested
Antiproliferative0.066 - 6HT-1080, HT-29, M21, MCF7
AntimicrobialNot specifiedVarious bacterial strains

Properties

IUPAC Name

1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-17(2)18-5-7-19(8-6-18)28-13-12-27(23(28)30)15-22(29)26-11-3-4-20(14-26)31-21-9-10-24-16-25-21/h5-10,16-17,20H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZJOGMLACCVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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